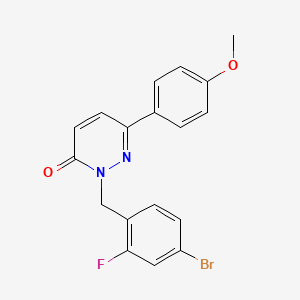
2-(4-bromo-2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of substituents: The bromo and fluoro groups can be introduced via halogenation reactions, while the methoxyphenyl group can be added through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of amine or alcohol derivatives.
Substitution: Halogen atoms (bromo and fluoro) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxo derivatives, while substitution could result in various substituted pyridazinones.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, pyridazinones can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
- 2-(4-bromo-2-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Uniqueness
The presence of both bromo and fluoro substituents in 2-(4-bromo-2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one might confer unique electronic and steric properties, potentially leading to distinct biological activities compared to similar compounds.
Properties
Molecular Formula |
C18H14BrFN2O2 |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-[(4-bromo-2-fluorophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C18H14BrFN2O2/c1-24-15-6-3-12(4-7-15)17-8-9-18(23)22(21-17)11-13-2-5-14(19)10-16(13)20/h2-10H,11H2,1H3 |
InChI Key |
NHDVHSWAYBKWHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-methyl-1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12173408.png)
![N-(3-methoxyphenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B12173415.png)
![3-(4-chlorophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B12173417.png)
![N-[4-(4-chlorophenyl)-3-(4-acetamidophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12173421.png)
![N-{2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B12173424.png)
![N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B12173431.png)
![6-{[(4-chloro-1H-indol-1-yl)acetyl]amino}hexanoic acid](/img/structure/B12173435.png)
![N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B12173440.png)
![3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]but-2-enamide](/img/structure/B12173448.png)


![1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12173465.png)
![3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12173473.png)
![7,8-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12173480.png)
